
Balovaptan in Clinical Research: Application
Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B605908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for Balovaptan, a selective vasopressin V1a receptor antagonist, as

investigated in clinical research for Autism Spectrum Disorder (ASD). While Balovaptan has

not received regulatory approval for this indication due to trial outcomes, the data from these

studies offer valuable insights for future research in this area.

Mechanism of Action
Balovaptan functions as a reversible antagonist of the vasopressin V1a receptor.[1][2] In the

central nervous system, the V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o).[1]

Vasopressin binding to the V1a receptor can activate adenylate cyclase (via Gs), inhibit

adenylate cyclase (via Gi/o), or activate phospholipase C, leading to modulation of intracellular

calcium levels (via Gq11).[1][2] By blocking this interaction, Balovaptan is thought to modulate

neural pathways associated with social behaviors.
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Caption: Mechanism of action of Balovaptan at the V1a receptor.

Dosage and Administration in Clinical Trials
Balovaptan has been investigated in several clinical trials at various dosages. The

administration in these studies was consistently oral and once daily.

Adult Dosage Regimens
Clinical Trial Phase Dosage(s)

Administration
Route

Treatment
Duration

VANILLA II
1.5 mg, 4 mg, 10

mg
Oral, once daily 12 weeks

V1ADUCT III 10 mg Oral, once daily 24 weeks

Pediatric Dosage Regimens (aV1ation Study)
The aV1ation study used age-adjusted doses equivalent to adult exposures.

Age Group
Balovaptan Adult-
Equivalent Dose

Administration
Route

Treatment Duration

5-17 years 4 mg and 10 mg Oral, once daily 24 weeks

Key Clinical Trial Protocols
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Below are summarized protocols from notable clinical trials investigating Balovaptan for ASD.

VANILLA Study (Phase II)
Objective: To evaluate the safety, efficacy, and pharmacokinetics of Balovaptan in adult

males with ASD.

Study Design: Randomized, double-blind, placebo-controlled.

Participant Population: Adult males meeting the criteria for ASD as defined by the DSM-5

and ICD-10. Participants also had to meet specific scores on scales such as the Clinical

Global Impression-Severity (CGI-S), Social Response Scale-2 (SRS-2), and Vineland-II

Adaptive Behavior Scales (Vineland-II).

Intervention: Participants were randomized to receive oral Balovaptan at doses of 1.5 mg, 4

mg, or 10 mg, or a placebo, once daily for 12 weeks.

Primary Outcome Measures: The primary objective was to investigate safety and

pharmacokinetics.

Secondary Outcome Measures: Changes in the Vineland-II two-domain composite (2DC)

score were assessed.

V1ADUCT Study (Phase III)
Objective: To evaluate the efficacy, safety, and pharmacokinetics of 10 mg of once-daily oral

Balovaptan compared to placebo in adults with ASD.

Study Design: Randomized, double-blind, placebo-controlled, with a 2-year open-label

extension.

Participant Population: Adults (18 years and older) with a diagnosis of ASD according to

DSM-5 criteria, confirmed with the Autism Diagnostic Observation Schedule, Second Edition

(ADOS-2). Participants were required to have a full-scale IQ score of 70 or greater.

Intervention: Participants received a daily oral dose of 10 mg Balovaptan or a matching

placebo.
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Primary Outcome Measure: The primary endpoint was the change from baseline in the

Vineland-II 2DC score at week 24.

aV1ation Study (Phase II - Pediatric)
Objective: To evaluate the efficacy and safety of Balovaptan compared with placebo in

children and adolescents with ASD.

Study Design: Randomized, double-blind, 24-week, parallel-group, placebo-controlled trial.

Participant Population: Individuals aged 5 to 17 years with a diagnosis of ASD and an IQ of

70 or greater.

Intervention: Participants were randomized to receive a daily oral dose of age-adjusted

Balovaptan equivalent to a 4 mg or 10 mg adult dose, or a placebo. The 4 mg arm was later

discontinued.

Primary Outcome Measure: The primary endpoint was the change from baseline on the

Vineland-II two-domain composite (2DC) score at week 24.
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Caption: Generalized workflow for Balovaptan clinical trials.

Concluding Remarks
The clinical development of Balovaptan for ASD was ultimately discontinued as the trials did

not meet their primary efficacy endpoints. Despite this, the research conducted provides a

framework for the design of future clinical trials targeting the vasopressin system in

neurodevelopmental disorders. The detailed protocols and dosage information serve as a

valuable resource for scientists and researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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